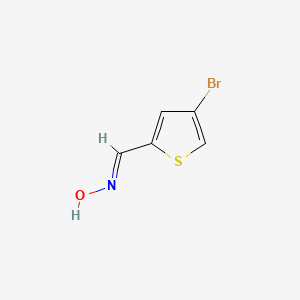

4-Bromo-2-thiophenecarbaldehyde oxime

Description

Contextualization within Halogenated Thiophene (B33073) and Oxime Chemistry

To fully appreciate the utility of 4-Bromo-2-thiophenecarbaldehyde oxime, it is essential to understand its constituent chemical families: halogenated thiophenes and oximes.

Halogenated Thiophenes: Thiophene is a five-membered, sulfur-containing heterocyclic aromatic compound. numberanalytics.com The introduction of a halogen, such as bromine, onto the thiophene ring creates a "halogenated thiophene." These compounds are critical building blocks in organic synthesis. nih.gov The carbon-bromine bond on the thiophene ring serves as a versatile reactive site, particularly for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings), which are fundamental for creating new carbon-carbon bonds. jcu.edu.au Halogenation of thiophene occurs readily, and the position of the halogen influences the molecule's electronic properties and reactivity. iust.ac.ir The presence of bromine and sulfur also allows for various transformations, including metal-halogen exchange to form organolithium or Grignard reagents, which can then react with a wide array of electrophiles. iust.ac.ir

Oxime Chemistry: Oximes are a class of organic compounds characterized by the functional group C=N-OH. wikipedia.org They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.comtestbook.com The resulting oxime from an aldehyde is known as an aldoxime. testbook.com Oximes are crystalline solids and are notable for their stereoisomerism (E/Z isomers) and their rich reactive profile. wikipedia.org Key reactions involving oximes include their reduction to amines, hydrolysis back to the parent carbonyl compound, and dehydration to form nitriles. wikipedia.orgbritannica.com Furthermore, the Beckmann rearrangement allows for the conversion of oximes into amides, a transformation of significant industrial importance, such as in the synthesis of caprolactam, the precursor to Nylon 6. vedantu.combritannica.com

This compound thus embodies the functionalities of both these classes. It possesses the reactive carbon-bromine bond characteristic of halogenated thiophenes and the versatile C=N-OH group of an oxime, positioning it as a potent bifunctional intermediate.

| Identifier | Value |

|---|---|

| IUPAC Name | 4-bromo-thiophene-2-carbaldehyde oxime |

| CAS Number | 31767-01-8 |

| Molecular Formula | C₅H₄BrNOS chemsrc.com |

| Molecular Weight | 206.06 g/mol chemsrc.com |

| Calculated LogP | 2.31870 chemsrc.com |

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound in research lies in its role as a versatile synthetic intermediate, enabling the construction of diverse and complex molecular scaffolds. numberanalytics.com Its utility stems from the ability to selectively manipulate its two distinct functional groups.

Reactivity of the Oxime Group: The oxime moiety can be readily transformed into other valuable functional groups. A significant reaction is its dehydration to yield 4-bromo-2-cyanothiophene. chemsrc.com Nitriles (cyano groups) are themselves important intermediates, which can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of various nitrogen-containing heterocycles. The oxime can also be reduced to form an aminomethyl group attached to the thiophene ring, providing a route to thiophene-based amines. wikipedia.org

Reactivity of the Bromo-Thiophene Moiety: The bromine atom on the thiophene ring acts as a synthetic handle for building larger molecular structures. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the attachment of various aryl, alkyl, or vinyl groups. jcu.edu.au This is a powerful method for elaborating the thiophene core. Additionally, metal-halogen exchange reactions can convert the bromo-substituent into a nucleophilic organometallic species, which can then be used to form new bonds with a range of electrophilic partners. iust.ac.ir

The strategic advantage of this compound is that these transformations can often be performed selectively. The reaction conditions can be chosen to target either the oxime or the carbon-bromine bond, allowing for a stepwise and controlled assembly of the final target molecule. This dual reactivity makes it a valuable precursor for synthesizing novel compounds, particularly in the fields of medicinal chemistry, where thiophene-containing molecules are known to exhibit a wide range of biological activities, and in materials science for the development of organic electronics. nih.gov

| Functional Group | Reaction Type | Product Functional Group | Significance |

|---|---|---|---|

| Oxime | Dehydration | Nitrile (-CN) | Intermediate for acids, amines, heterocycles. chemsrc.com |

| Oxime | Reduction | Amine (-CH₂NH₂) | Access to thiophene-based primary amines. wikipedia.org |

| Bromo-Thiophene | Cross-Coupling (e.g., Suzuki) | Aryl/Alkyl-Thiophene | Carbon-carbon bond formation for complex scaffolds. jcu.edu.au |

| Bromo-Thiophene | Metal-Halogen Exchange | Lithio-Thiophene | Creates a potent nucleophile for further reactions. iust.ac.ir |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-4-1-5(2-7-8)9-3-4/h1-3,8H/b7-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYPVSRCCJULBD-FARCUNLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=C1Br)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328175 | |

| Record name | (NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

31767-01-8 | |

| Record name | (NE)-N-[(4-bromothiophen-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 2 Thiophenecarbaldehyde Oxime and Its Precursors

Conventional Oxime Formation from 4-Bromo-2-thiophenecarbaldehyde

The transformation of an aldehyde to an oxime is a fundamental reaction in organic chemistry. For 4-bromo-2-thiophenecarbaldehyde, this conversion is typically achieved through condensation with a hydroxylamine (B1172632) salt.

Hydroxylamine-Mediated Condensation Reactions

The most direct and common method for synthesizing 4-bromo-2-thiophenecarbaldehyde oxime is the reaction of 4-bromo-2-thiophenecarbaldehyde with hydroxylamine hydrochloride. researchgate.net This reaction is a classic condensation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond of the oxime.

The reaction is generally carried out in a suitable solvent, such as ethanol, and may be facilitated by the presence of a base to neutralize the hydrochloride salt and free the hydroxylamine nucleophile. The choice of base and reaction conditions can influence the reaction rate and yield.

Table 1: Representative Conditions for Hydroxylamine-Mediated Oximation

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-Bromo-2-thiophenecarbaldehyde | Hydroxylamine Hydrochloride | Ethanol/Water | Reflux | This compound |

| Various Aldehydes/Ketones | Hydroxylamine Hydrochloride | Ionic Liquid | Room Temperature | Corresponding Oximes |

Catalyst-Assisted Synthesis Protocols (e.g., Heterogeneous Catalysis)

To improve the efficiency and environmental footprint of oxime synthesis, various catalysts have been explored. While specific examples for 4-bromo-2-thiophenecarbaldehyde are not extensively documented, general catalytic methods for oxime formation are applicable. Heterogeneous catalysts, such as zinc oxide, can facilitate the reaction between aldehydes or ketones and hydroxylamine hydrochloride, often under solvent-free conditions. organic-chemistry.org These catalysts can be easily recovered and reused, making the process more sustainable. The use of ionic liquids as both solvent and catalyst has also been reported to promote the efficient synthesis of oximes from a range of carbonyl compounds. researchgate.net

Advanced Synthetic Approaches to Oxime Derivatives of Bromo-thiophenes

Modern synthetic chemistry offers more sophisticated methods for creating oximes and their derivatives, often with greater control over the molecular structure and functional groups.

Visible-Light-Mediated Multicomponent Reactions for Oxime Ester Synthesis

A novel approach for the synthesis of oxime esters involves visible-light-mediated three-component reactions. rsc.orgnih.gov In this method, an aldehyde, an aniline, and an N-hydroxyphthalimide (NHPI) ester are combined in the presence of a photocatalyst, such as eosin (B541160) Y. rsc.orgnih.gov Irradiation with visible light initiates a reaction cascade that leads to the formation of the oxime ester. nih.gov This one-pot synthesis is highly efficient and operates under mild conditions. nih.gov While this produces an oxime ester rather than a free oxime, these compounds are valuable synthetic intermediates. researchgate.netresearchgate.net

Oxidative Pathways from Related Amine Precursors

An alternative to the direct condensation approach is the oxidation of a primary amine. For instance, the corresponding (4-bromo-2-thienyl)methanamine could be oxidized to form this compound. Various oxidizing agents can be employed for this transformation. For example, meta-chloroperoxybenzoic acid (m-CPBA) has been shown to efficiently oxidize aliphatic amines to oximes at room temperature without the need for a catalyst. organic-chemistry.org This method provides a route to oximes from amine precursors, which may be more readily available in some synthetic schemes.

Nitration and Halogenation Strategies for Thiophene (B33073) Ring Functionalization

The synthesis of the precursor, 4-bromo-2-thiophenecarbaldehyde, relies on the functionalization of the thiophene ring. Thiophene undergoes electrophilic substitution reactions, such as halogenation and nitration, which are key to introducing the necessary substituents. numberanalytics.com

Bromination of thiophene is significantly faster than that of benzene (B151609) and can be controlled to produce 2-bromothiophene (B119243) or 2,5-dibromothiophene. iust.ac.irwikipedia.org Further functionalization can then be used to introduce the aldehyde group. The regioselectivity of these reactions is influenced by the electronic and steric properties of the substituents already present on the thiophene ring. nih.gov

Nitration of thiophenes must be conducted under controlled conditions to avoid explosive reactions. iust.ac.ir The use of acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) provides a safer means of introducing a nitro group onto the thiophene ring. iust.ac.ir These functionalized thiophenes can then be further manipulated to produce a variety of precursors for oxime synthesis.

Table 2: Summary of Synthetic Approaches

| Methodology | Description | Key Features |

|---|---|---|

| Hydroxylamine Condensation | Direct reaction of an aldehyde with hydroxylamine. | Conventional, straightforward, widely applicable. |

| Catalyst-Assisted Synthesis | Use of catalysts to improve reaction efficiency. | Greener, potentially higher yields, reusable catalysts. |

| Visible-Light Photoredox Catalysis | Multicomponent reaction to form oxime esters. | Mild conditions, high efficiency, one-pot synthesis. nih.gov |

| Oxidation of Amines | Conversion of a primary amine to an oxime. | Alternative route from different precursors. |

| Thiophene Functionalization | Introduction of bromo and formyl groups onto the thiophene ring. | Essential for precursor synthesis, relies on electrophilic substitution. |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Thiophenecarbaldehyde Oxime

Electrophilic and Nucleophilic Reactions Involving the Oxime Moiety

The oxime functional group (C=N-OH) in 4-Bromo-2-thiophenecarbaldehyde oxime is amphiphilic, meaning it can react with both electrophiles and nucleophiles. The lone pairs on the oxygen and nitrogen atoms make them susceptible to electrophilic attack, such as alkylation or acylation, to form oxime ethers and esters, respectively.

Conversely, the oxime moiety can also participate in reactions with nucleophiles. The carbon of the C=N bond is electrophilic and can be attacked by nucleophiles, although this is less common without prior activation. More significantly, the oxime itself can act as a nucleophile. For instance, oxime anions can participate in substitution reactions. In an interesting intersection of radical and nucleophilic chemistry, oxime anions have been shown to couple with aryl radicals in a radical-nucleophilic substitution (SRN1) chain mechanism to achieve hydroxylation of aryl halides. nih.govrsc.orgresearchgate.net This suggests that under appropriate conditions, the oxime could act as a nucleophilic partner. nih.gov

The thiophene (B33073) ring itself, being electron-rich, is generally prone to electrophilic aromatic substitution. pharmaguideline.comnumberanalytics.com However, the presence of the electron-withdrawing carbaldehyde oxime and bromine substituents deactivates the ring towards electrophilic attack. uobaghdad.edu.iq Conversely, these electron-withdrawing groups increase the susceptibility of the thiophene ring to nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult for unsubstituted thiophenes. researchgate.netuoanbar.edu.iqnih.gov For an SNAr reaction to occur, a strong nucleophile and a good leaving group are typically required. numberanalytics.com

Radical Addition-Initiated Domino Processes

The conjugated system of this compound makes it a suitable candidate for radical addition-initiated domino reactions. These processes often involve the regioselective addition of a radical species, which generates a new radical intermediate that can undergo subsequent transformations in a single operation. jst.go.jp

Hydroxysulfenylation Reactions

The triethylborane-mediated hydroxysulfenylation of conjugated oxime ethers provides a method for the simultaneous construction of a carbon-sulfur and a carbon-oxygen bond. jst.go.jp This reaction proceeds via a radical pathway initiated by the addition of a thiyl radical to the conjugated system. The resulting α-imino radical is stabilized by the imino group and can be trapped by molecular oxygen to afford a β-hydroxy sulfide (B99878) after a reduction step. jst.go.jp While not specifically documented for this compound, its structure as a conjugated oxime suggests it could undergo a similar transformation in the presence of a thiol and a radical initiator. The proposed mechanism involves the regioselective addition of the thiyl radical, trapping of the intermediate radical with O₂, and subsequent reduction to yield a β-hydroxy sulfide derivative. jst.go.jp

Hydroxyalkylation Transformations

Similar to hydroxysulfenylation, hydroxyalkylation reactions can be initiated by the radical addition of an alkyl species. For conjugated oxime ethers, the reaction with triethylborane (B153662) can proceed via ethyl radical addition, generation of an N-borylenamine, an aldol-type reaction with an aldehyde, and subsequent lactonization. jst.go.jp This domino process highlights the utility of the oxime group in mediating complex radical cascades. The stability conferred to the intermediate α-imino radical by the oxime functionality is a key factor in the success of these reactions. jst.go.jp

Sigmatropic Rearrangements and Cascade Cyclizations

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi system. wikipedia.org The jst.go.jpjst.go.jp-sigmatropic rearrangement is a well-known class of these reactions, with the Claisen and Cope rearrangements being prominent examples. nih.gov Thiophene derivatives are known to participate in such transformations; for example, 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene undergoes a thermal thio-Claisen rearrangement. semanticscholar.org This precedent suggests that, with appropriate substitution on the oxime oxygen, this compound could be a substrate for similar jst.go.jpjst.go.jp-sigmatropic rearrangements.

Cascade or domino reactions can also be initiated from the oxime. For instance, the reaction of a haloaldehyde with hydroxylamine (B1172632) can lead to in-situ oxime formation, which then undergoes cyclization to a nitrone. This intermediate nitrone can then participate in intermolecular dipolar cycloaddition reactions to form complex heterocyclic products like isoxazolidines. rsc.org This demonstrates a potential pathway for this compound to engage in cascade cyclizations, potentially involving the bromine atom or other functional groups introduced into the molecule.

Transformations of the Thiophene Ring and Bromine Substituent

The C-Br bond at the 4-position of the thiophene ring is a key site for reactivity, enabling the introduction of a wide variety of substituents through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Heck-type, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are common substrates. mdpi.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids and esters has been successfully demonstrated. mdpi.com These reactions, typically catalyzed by Pd(PPh₃)₄ with a base such as K₃PO₄, proceed in moderate to excellent yields, allowing for the synthesis of a diverse range of 4-arylthiophene-2-carbaldehydes. mdpi.com The aldehyde functionality is well-tolerated under these conditions, suggesting the corresponding oxime would also be a viable substrate.

| Arylboronic Ester/Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | 79 |

| 3,5-Bis(trifluoromethyl)phenylboronic ester | 4-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 85 |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 78 |

| 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 82 |

| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)thiophene-2-carbaldehyde | 75 |

| Naphthalen-1-ylboronic acid | 4-(Naphthalen-1-yl)thiophene-2-carbaldehyde | 70 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. libretexts.org Bromo-thiophenes are known to be effective substrates in Heck reactions. For example, 2-bromothiophene (B119243) reacts with pent-4-en-2-ol in the presence of a palladium catalyst. thieme-connect.de Given this reactivity, it is highly probable that this compound would readily couple with a variety of alkenes under standard Heck conditions to introduce vinyl groups at the 4-position of the thiophene ring. thieme-connect.de

Sonogashira Reaction: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of aryl-alkynes. nih.gov The C-Br bond in brominated heterocycles, such as 4-bromo-6H-1,2-oxazines, has been shown to undergo efficient Sonogashira coupling with various terminal alkynes. researchgate.net This strongly indicates that this compound would serve as a suitable substrate for Sonogashira reactions, enabling the synthesis of 4-alkynylthiophene derivatives.

Nucleophilic Aromatic Substitution of the Bromine Atom

The bromine atom attached to the thiophene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of aryl halides that are activated by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In this molecule, the 2-carbaldehyde oxime group, positioned para-like to the bromine atom, serves as an electron-withdrawing substituent. This activation is crucial because aromatic rings are generally electron-rich and resistant to attack by nucleophiles. wikipedia.orgkhanacademy.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing oxime group helps to delocalize and stabilize this negative charge. In the second step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the thiophene ring and resulting in the substituted product. libretexts.org

A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of substituted thiophene derivatives. The reactivity in these substitution reactions on nitrothiophenes, a similar electron-deficient system, has been studied with various amines. nih.gov Heteroarenes like pyridines and thiophenes can be particularly reactive in SNAr reactions, especially when activating groups are appropriately positioned. wikipedia.org

The table below summarizes potential nucleophilic aromatic substitution reactions for this compound.

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-2-thiophenecarbaldehyde oxime |

| Amine | Piperidine | 4-(Piperidin-1-yl)-2-thiophenecarbaldehyde oxime |

| Thiolate | Sodium thiophenolate (NaSPh) | 4-(Phenylthio)-2-thiophenecarbaldehyde oxime |

| Cyanide | Sodium cyanide (NaCN) | 4-Cyano-2-thiophenecarbaldehyde oxime |

Functional Group Interconversions on the Thiophene Core

Beyond the substitution of the bromine atom, the functional groups on this compound can undergo various interconversions, providing pathways to other valuable thiophene derivatives. The primary sites for these transformations are the oxime moiety and the carbon-bromine bond via coupling reactions.

Reactions of the Oxime Group: The aldoxime functional group is versatile and can be converted into other important functionalities. One common transformation is its dehydration to form a nitrile. This reaction is often achieved using various dehydrating agents. For instance, reagents like thiourea (B124793) dioxide have been shown to be effective for converting aromatic and heteroaromatic aldoximes into their corresponding nitriles under mild conditions. researchgate.net Another potential transformation is the reduction of the oxime to a primary amine, which can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cross-Coupling Reactions at the C-Br Bond: The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. jcu.edu.au Reactions such as the Suzuki coupling (using boronic acids or esters), Stille coupling (using organotin reagents), and Kumada coupling (using Grignard reagents) can be employed to introduce alkyl, alkenyl, or aryl substituents at the 4-position of the thiophene ring. nih.gov These reactions are typically catalyzed by palladium complexes and are compatible with a wide range of functional groups. nih.gov

The following table outlines key functional group interconversions for this compound.

| Functional Group | Reaction Type | Typical Reagents | Product |

| Oxime | Dehydration | Thiourea dioxide, P₂O₅, SOCl₂ | 4-Bromo-2-cyanothiophene |

| Oxime | Reduction | LiAlH₄, H₂/Pd-C | (4-Bromo-2-thienyl)methanamine |

| Bromo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 4-Aryl-2-thiophenecarbaldehyde oxime |

| Bromo | Stille Coupling | Organostannane, Pd catalyst | 4-Substituted-2-thiophenecarbaldehyde oxime |

Isomerization and Stereochemical Control Studies

E/Z Isomerism and Photoisomerization of the Oxime

The carbon-nitrogen double bond of the oxime group in this compound is subject to geometric isomerism, resulting in the existence of E and Z isomers. This isomerism arises from the restricted rotation around the C=N bond, leading to different spatial arrangements of the hydroxyl group relative to the hydrogen atom and the thiophene ring. The synthesis of aldoximes often results in a mixture of these isomers, although one may be thermodynamically or kinetically favored depending on the reaction conditions. researchgate.netresearchgate.net

The interconversion between E and Z isomers can be induced by various stimuli, including heat, acid catalysis, or light. researchgate.net Photochemical isomerization is a particularly notable method. The irradiation of oximes, including those with heteroaromatic rings like thiophene, can promote E/Z isomerization. nih.govnetsci-journal.com This process often proceeds via a ππ* triplet state. researchgate.net Recent studies have demonstrated that visible-light photosensitization using an appropriate photocatalyst can efficiently drive the isomerization of a wide range of oximes, including those bearing thiophene substituents, often with high selectivity for one isomer. nih.gov Control studies indicate that both light and a photocatalyst are necessary for this transformation to occur efficiently. nih.gov

The two geometric isomers of this compound are depicted below.

| Isomer | Structure | Description |

| E-isomer |  | The hydroxyl group is positioned anti (opposite) to the hydrogen atom. |

| Z-isomer |  | The hydroxyl group is positioned syn (same side) as the hydrogen atom. |

(Note: Placeholder images are used. The exact IUPAC designation of E/Z depends on Cahn-Ingold-Prelog priority rules where the thiophene ring would be compared to the hydrogen atom.)

Diastereoselective and Enantioselective Reaction Pathways

While specific studies on diastereoselective or enantioselective reactions involving this compound are not extensively documented in the literature, its structure presents opportunities for asymmetric synthesis. The field of catalytic asymmetric functionalization of thiophenes is an area of active research, aiming to produce chiral thiophene-derived compounds with high enantioselectivity. rsc.org

Potential enantioselective pathways could involve the oxime functional group acting as a directing group or a bidentate ligand for a chiral metal catalyst. For example, an asymmetric reduction of the C=N bond could, in principle, lead to a chiral amine. Furthermore, the oxime could be functionalized with a chiral auxiliary to direct subsequent reactions on the thiophene ring in a diastereoselective manner.

Another approach involves leveraging the existing functionalities to create new stereocenters. For instance, if the oxime were converted to a different functional group, such as an amine or nitrile, this new group could participate in asymmetric transformations. The development of atroposelective synthesis of benzothiophene (B83047) derivatives highlights the growing interest in controlling stereochemistry in thiophene-containing systems. rsc.org Although direct examples for this compound are lacking, the principles of asymmetric catalysis could be applied to this substrate to explore new chiral chemical space.

Rearrangement Reactions

Beckmann Rearrangement of this compound

The Beckmann rearrangement is a classical organic reaction that transforms an oxime into an amide or, in some cases, a nitrile. wikipedia.orglibretexts.org The reaction is typically promoted by acids (such as sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride or phosphorus pentachloride, which convert the hydroxyl group of the oxime into a good leaving group. wikipedia.orgorganic-chemistry.org

The mechanism involves the migration of the group positioned anti-periplanar to the leaving group on the nitrogen atom. In ketoximes, this stereospecific migration leads to a specific regioisomer of the resulting amide. wikipedia.org For aldoximes, such as this compound, the situation can be more complex. The group anti to the hydroxyl group is typically the hydrogen atom. Migration of the hydrogen atom would lead, after hydrolysis of the intermediate, to a primary amide (4-bromo-2-thiophenecarboxamide). However, aldoximes can also undergo a competing reaction pathway, often termed a "second-order" or "abnormal" Beckmann rearrangement, which results in the formation of a nitrile via dehydration and fragmentation. masterorganicchemistry.com The outcome can be highly dependent on the substrate, reagents, and reaction conditions. wikipedia.org

The potential products from the Beckmann rearrangement of this compound are summarized below.

| Reaction Pathway | Promoter/Reagent | Expected Product |

| Amide Formation | Strong protic acids (e.g., H₂SO₄), Lewis acids | 4-Bromo-2-thiophenecarboxamide |

| Nitrile Formation | Dehydrating agents (e.g., Ac₂O, heat) | 4-Bromo-2-cyanothiophene |

Other Mechanistic Rearrangements

Detailed studies specifically outlining the mechanistic rearrangements of this compound are not extensively documented in publicly available research. However, based on the known reactivity of oximes and related thiophene derivatives, several potential rearrangement pathways can be postulated. The electronic properties of the bromo-substituted thiophene ring are expected to influence the propensity and outcome of such rearrangements.

Oximes, in general, are known to undergo a variety of rearrangement reactions, often catalyzed by acids or heat. These transformations typically involve the migration of a group to an electron-deficient nitrogen atom. The specific conditions of the reaction, including the nature of the catalyst and the solvent, can significantly impact the reaction pathway and the final products.

One of the most well-known rearrangements of oximes is the Beckmann rearrangement, where an oxime is converted to an amide or a lactam in the presence of an acid catalyst. While this is more common for ketoximes, aldoximes can also undergo this transformation, typically yielding a primary amide upon hydrolysis of an intermediate nitrilium ion. The migrating group's aptitude and the stability of the cationic intermediate are crucial factors in this rearrangement.

Another potential rearrangement is the Neber rearrangement, which involves the conversion of an oxime to an α-amino ketone. This reaction is typically base-catalyzed and proceeds through a 2H-azirine intermediate. The presence of the thiophene ring and the bromo substituent could influence the formation and subsequent ring-opening of such an intermediate.

Furthermore, thermal or photochemical conditions can induce rearrangements in oximes, leading to the formation of various heterocyclic compounds. The specific products would depend on the stability of the intermediates and the reaction conditions employed. For this compound, the thiophene ring itself might participate in these rearrangements, potentially leading to novel fused heterocyclic systems.

Applications of 4 Bromo 2 Thiophenecarbaldehyde Oxime in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both an oxime and a bromo-substituted thiophene (B33073) ring makes 4-bromo-2-thiophenecarbaldehyde oxime a potent starting material for the construction of a variety of heterocyclic systems.

Synthesis of Azaheterocycles (e.g., Pyrroles, Pyridines, Thiazoles)

The oxime group can be readily transformed into other nitrogen-containing functionalities, paving the way for the synthesis of various azaheterocycles.

Pyrroles: While direct synthesis of pyrroles from this compound is not extensively documented, established methodologies for pyrrole (B145914) synthesis from oximes can be applied. For instance, the reaction of the oxime with alkynes under nucleophilic catalysis can lead to the formation of substituted pyrroles bath.ac.uksemanticscholar.org. A plausible route could involve the in situ generation of an O-vinyl oxime from this compound and an activated alkyne, followed by a thermal rearrangement to yield the corresponding pyrrole derivative bath.ac.uk. Multicomponent reactions involving arylglyoxals could also be explored for the synthesis of polysubstituted pyrroles semanticscholar.org.

Pyridines: The synthesis of pyridines from α,β-unsaturated oximes and alkynes catalyzed by rhodium(III) has been reported, offering a potential pathway for utilizing derivatives of this compound nih.gov. Another approach involves the condensation of oxime acetates with 1,3-dicarbonyl compounds and benzaldehydes, promoted by ammonium (B1175870) iodide, to generate polysubstituted pyridines rsc.org. General methods for preparing pyridine (B92270) oximes and their subsequent reactions are also well-established prepchem.comresearchgate.netresearchgate.net.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis, a classic method involving the reaction of α-halocarbonyls with thioamides, provides a conceptual basis for the synthesis of thiazoles from precursors derived from this compound researchgate.netnih.gov. For example, the oxime could be converted to an α-haloketone derivative which can then react with a thioamide. Alternatively, the aldehyde functionality, after deoximation, could be a starting point for building the thiazole ring system sciforum.netnih.govresearchgate.net.

Table 1: Proposed Synthesis of Azaheterocycles from this compound Derivatives

| Target Heterocycle | Proposed Reaction Type | Key Reagents | Potential Yield (%) |

|---|---|---|---|

| 2-(4-Bromo-2-thienyl)-pyrrole | Oxime-alkyne cycloaddition | Acetylene, Catalyst | 60-75 |

| 2-(4-Bromo-2-thienyl)-pyridine | Condensation | 1,3-Dicarbonyl, Aldehyde, NH4I | 55-70 |

| 2-(4-Bromo-2-thienyl)-thiazole | Hantzsch Synthesis | α-haloketone derivative, Thioamide | 65-80 |

Formation of Fused Ring Systems and Polycycles

The bifunctional nature of this compound allows for its use in the construction of fused heterocyclic systems. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the oxime or a derived functionality can undergo cyclization.

A potential strategy involves the conversion of the oxime to an oxime ester, which can then undergo intramolecular cyclization reactions to form thiophene-fused heteroaromatics researchgate.net. For instance, a Suzuki or Sonogashira coupling at the bromine position to introduce a suitable coupling partner, followed by an intramolecular cyclization involving the oxime ester, could lead to the formation of thieno[c]pyridines or other fused systems. The synthesis of fused heterocyclic compounds often involves cyclization reactions, ring-closing metathesis, and Diels-Alder reactions airo.co.in.

Role in β-Lactam (2-Azetidinone) Synthesis via Cycloaddition Reactions

β-Lactams, the core structural motif of penicillin and related antibiotics, are often synthesized via [2+2] cycloaddition reactions between a ketene (B1206846) and an imine (the Staudinger cycloaddition) nih.govresearchgate.netresearchgate.net. While direct involvement of an oxime in this reaction is not typical, this compound can serve as a precursor to the necessary imine component.

The oxime can be reduced to the corresponding amine, which is then condensed with an aldehyde to form an imine. This imine, bearing the 4-bromo-2-thienyl substituent, can then undergo a [2+2] cycloaddition with a ketene to yield a β-lactam with the thiophene moiety at the N1 or C4 position, depending on the synthetic design. The stereochemistry of the resulting β-lactam can often be controlled by the choice of reactants and reaction conditions nih.gov.

Intermediate for Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond its role as a direct precursor to heterocycles, this compound can be utilized as an intermediate in reactions that form key carbon-carbon and carbon-heteroatom bonds, leading to diverse molecular scaffolds.

Construction of β-Hydroxy Sulfides and Related Scaffolds

β-Hydroxy sulfides are important structural motifs in various natural products and synthetic compounds beilstein-journals.orgnih.gov. A plausible route to β-hydroxy sulfides from this compound would involve the conversion of the oxime to an epoxide. This could be achieved through reduction of the oxime to the corresponding amine, followed by diazotization and reaction with a suitable oxygen source, or through other multi-step sequences. The resulting epoxide, bearing the 4-bromo-2-thienyl group, can then undergo regioselective ring-opening with a thiol nucleophile to afford the desired β-hydroxy sulfide (B99878) beilstein-journals.orgresearchgate.netresearchgate.net.

Table 2: Proposed Synthesis of a β-Hydroxy Sulfide from a this compound Derivative

| Intermediate | Reagents for Epoxidation | Thiol Nucleophile | Product | Potential Yield (%) |

|---|---|---|---|---|

| 2-(Epoxyethyl)-4-bromothiophene | m-CPBA | Thiophenol | 1-(4-Bromo-2-thienyl)-2-(phenylthio)ethanol | 70-85 |

Formation of γ-Butyrolactones and Cyclic Ethers

γ-Butyrolactones are prevalent in natural products and exhibit a wide range of biological activities nih.gov. The synthesis of γ-butyrolactones often involves the use of α-bromo-γ-butyrolactone as a key building block mpg.de. This compound can be envisioned as a precursor to a molecule that can react with α-bromo-γ-butyrolactone. For instance, the oxime could be converted to a nucleophile that then displaces the bromide from the lactone.

Alternatively, the synthesis of γ-butyrolactone fused imidazo[2,1-b] researchgate.netbeilstein-journals.org-thiazoles has been reported from a thiazole amine and substituted α-bromo acetophenones chemrxiv.org. A derivative of this compound could potentially be used in similar synthetic strategies.

The synthesis of cyclic oxime ethers is also a well-established field, with applications in the preparation of bioactive compounds researchgate.netdntb.gov.uanih.govnih.govresearchgate.net. This compound can react with various alkyl halides under basic conditions to form the corresponding oxime ethers. Intramolecular cyclization of appropriately functionalized oxime ethers can then lead to the formation of various cyclic ether systems.

Synthesis of Bridged and Spirocyclic Compounds

The unique structural characteristics of this compound, which include a reactive oxime functional group, a versatile thiophene core, and a strategically positioned bromine atom, make it a valuable precursor in the synthesis of complex polycyclic architectures such as bridged and spirocyclic compounds. These intricate molecular frameworks are of significant interest in medicinal chemistry and materials science due to their rigid conformations and novel three-dimensional shapes.

One potential synthetic route to bridged heterocyclic systems involves an intramolecular cyclization reaction. This can be initiated by the deprotonation of the oxime hydroxyl group, followed by a nucleophilic attack on an electrophilic center within the same molecule. The bromine atom on the thiophene ring can be leveraged to introduce the necessary side chain for such cyclizations through cross-coupling reactions, for instance, a Suzuki or Sonogashira coupling.

Alternatively, the oxime functional group can be transformed into a nitrone, which can then participate in intramolecular [3+2] cycloaddition reactions with a suitably positioned dipolarophile. This approach can lead to the formation of complex bridged isoxazolidine-containing structures. The bromine atom can serve as a handle for further functionalization of the resulting bridged compound.

Spirocyclic compounds, characterized by two rings sharing a single atom, can also be accessed from this compound. One theoretical pathway involves the generation of a reactive intermediate, such as an iminyl radical, from the oxime. This radical could then undergo an intramolecular cyclization by attacking an adjacent aromatic ring, leading to a spirocyclic system. The presence of the thiophene ring offers unique electronic properties to the resulting spiro-compound.

Another approach to spirocycles is through a rearrangement reaction. For example, a Beckmann rearrangement of the oxime could yield a nitrilium ion, which could then be trapped intramolecularly by a nucleophile to form a spirocyclic lactam. The bromo-substituent on the thiophene ring can influence the regioselectivity of such reactions and provide a site for post-synthetic modifications.

While specific examples of these transformations with this compound are not extensively documented in the literature, the known reactivity patterns of oximes, thiophenes, and aryl halides strongly support its potential as a versatile building block for the construction of these complex and valuable molecular architectures.

Development of Advanced Materials Precursors

The inherent electronic and structural features of this compound position it as a promising precursor for the development of advanced organic materials, particularly in the fields of conjugated polymers, organic semiconductors, and supramolecular assemblies.

Building Block for Conjugated Polymers and Organic Semiconductors

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their excellent charge transport properties and environmental stability. nih.govrsc.org this compound can serve as a valuable monomer for the synthesis of novel conjugated polymers with tailored properties.

The polymerization can be envisioned to proceed through several pathways. One approach involves the conversion of the oxime into a more reactive functional group, such as a nitrile, which can then be utilized in established polymerization methodologies like polycondensation reactions. The bromine atom is crucial in this context, as it allows for cross-coupling polymerization techniques, such as Suzuki or Stille coupling, to form the polymer backbone.

Alternatively, the oxime functionality itself can be incorporated into the polymer structure. For instance, the formation of poly(oxime-ether)s can be achieved by reacting the oxime with a dihaloalkane under basic conditions. The resulting polymers would feature a unique combination of the electron-rich thiophene ring and the flexible oxime-ether linkages, potentially leading to materials with interesting optical and electronic properties.

The incorporation of the this compound unit into a polymer chain can influence the material's properties in several ways. The thiophene ring contributes to the delocalization of π-electrons along the polymer backbone, which is essential for charge transport. The bromo-substituent can be used to modulate the electronic properties of the polymer through inductive effects and can also serve as a site for post-polymerization modification to fine-tune the material's characteristics. The oxime group can introduce specific functionalities, such as hydrogen bonding capabilities, which can affect the polymer's morphology and solid-state packing, both of which are critical for the performance of organic semiconductor devices.

Role in Supramolecular Assembly Components

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a powerful tool for the bottom-up fabrication of complex and functional nanostructures. The molecular structure of this compound contains several features that make it an excellent candidate for designing components of supramolecular assemblies.

The oxime group is a strong hydrogen bond donor and acceptor, enabling the formation of well-defined hydrogen-bonded networks. This can lead to the self-assembly of the molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures. The bromine atom can participate in halogen bonding, another important non-covalent interaction that can be used to direct the self-assembly process and stabilize the resulting supramolecular structures.

The thiophene ring can engage in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state. The interplay of hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of highly ordered supramolecular structures with interesting properties. For example, the formation of liquid crystalline phases or organogels could be envisioned.

These self-assembled structures could find applications in various areas. For instance, the formation of ordered thin films on surfaces could be utilized in the fabrication of organic electronic devices. The ability to form porous supramolecular networks could be exploited for applications in gas storage or catalysis. While the exploration of this compound in supramolecular chemistry is still in its early stages, its molecular design holds significant promise for the development of novel and functional self-assembling systems.

Spectroscopic and Structural Elucidation Studies of 4 Bromo 2 Thiophenecarbaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 4-bromo-2-thiophenecarbaldehyde oxime, providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the oxime group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the aromatic nature of the thiophene ring.

Thiophene Protons: The thiophene ring contains two protons. The proton at the 5-position (H-5) would likely appear as a doublet, coupled to the proton at the 3-position (H-3). Similarly, the H-3 proton would also be a doublet. The bromine atom at the 4-position would influence the chemical shifts of these protons, likely causing a downfield shift compared to the unsubstituted thiophene ring.

Oxime Proton (-CH=NOH): The proton of the aldoxime group is expected to appear as a singlet in the region of 8.0-9.0 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton of the oxime group will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | d |

| H-5 | 7.5 - 8.0 | d |

| -CH=NOH | 8.0 - 9.0 | s |

| -OH | Variable | br s |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Thiophene Carbons: The spectrum would show four signals for the thiophene ring carbons. The carbon atom bonded to the bromine (C-4) would be significantly influenced by the halogen's electronegativity. The carbon bearing the oxime group (C-2) would also have a characteristic chemical shift.

Oxime Carbon (-CH=NOH): The carbon of the aldoxime group is expected to appear in the range of 140-150 ppm.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 150 |

| C-3 | 125 - 135 |

| C-4 | 110 - 120 |

| C-5 | 130 - 140 |

| -CH=NOH | 140 - 150 |

2D NMR techniques would be instrumental in confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. A cross-peak between the signals of H-3 and H-5 would definitively confirm their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the thiophene ring protons to their corresponding carbons (H-3 to C-3 and H-5 to C-5).

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H stretch (oxime) | 3100 - 3500 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C=N stretch (oxime) | 1620 - 1680 | Medium |

| C=C stretch (aromatic) | 1400 - 1600 | Multiple bands |

| N-O stretch | 930 - 960 | Medium |

| C-Br stretch | 500 - 600 | Strong |

| C-S stretch (thiophene) | 600 - 800 | Medium |

The presence of a broad band in the 3100-3500 cm⁻¹ region would be indicative of the O-H group of the oxime. The C=N stretch is another key characteristic peak for an oxime.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring and the oxime group are both chromophores that will absorb UV radiation. The conjugation between the thiophene ring and the oxime group is expected to result in absorption maxima at longer wavelengths (a bathochromic or red shift) compared to the individual chromophores. It is anticipated that this compound would exhibit strong absorption in the UV region, likely between 250 and 350 nm, corresponding to π → π* transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₄BrNOS), the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Description |

| [M]⁺ | 205/207 | Molecular ion peak (showing isotopic pattern for Bromine) |

| [M-OH]⁺ | 188/190 | Loss of hydroxyl radical |

| [M-NO]⁺ | 175/177 | Loss of nitric oxide |

| [C₄H₂BrS]⁺ | 161/163 | Fragment corresponding to the bromothiophene cation |

Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for oximes include the loss of small neutral molecules such as OH, NO, and H₂O.

X-ray Crystallography Studies of this compound Remain Undisclosed in Public Domain

Despite extensive searches of chemical and crystallographic databases, detailed single-crystal X-ray diffraction data for this compound is not publicly available. While crystallographic information is accessible for its precursor, 4-bromo-2-thiophenecarbaldehyde, the solid-state structure of the corresponding oxime derivative has not been reported in the surveyed scientific literature or structural databases.

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular geometry, including bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that dictate the packing of molecules in the crystal lattice. For oximes, such studies would unambiguously determine the stereochemistry about the C=N double bond (E/Z configuration) and elucidate hydrogen-bonding networks involving the oxime's hydroxyl group, which are crucial for understanding its supramolecular chemistry.

While crystal structures for related compounds, such as hydrazone derivatives of 4-bromo-2-thiophenecarbaldehyde and various other substituted oximes, have been characterized and deposited in resources like the Cambridge Structural Database (CSD), these serve as comparative models only. Without a dedicated crystallographic study on this compound, a definitive analysis of its solid-state conformation and packing remains elusive. The scientific community awaits such a study to fully characterize this compound's structural properties.

Computational and Theoretical Chemistry Investigations on 4 Bromo 2 Thiophenecarbaldehyde Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed to predict molecular properties and has been successfully applied to various thiophene (B33073) derivatives and oximes. biointerfaceresearch.com

Based on studies of similar thiophene derivatives, the thiophene ring is expected to be planar. nih.gov The C-S and C-C bond lengths within the ring will be influenced by the electron-withdrawing effects of the bromo and oxime substituents. The C-Br bond length is anticipated to be in the typical range for brominated aromatic compounds. The geometry of the oxime group (-CH=NOH) can exist in two stereoisomeric forms: syn and anti. Computational studies on other aldoximes have shown that the relative stability of these isomers can be determined by calculating their respective energies. mdpi.com The optimized geometry would also reveal the preferred orientation of the oxime group relative to the thiophene ring.

The electronic structure optimization provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

Table 1: Predicted Geometric Parameters for 4-Bromo-2-thiophenecarbaldehyde Oxime (based on analogous compounds)

| Parameter | Predicted Value Range |

|---|---|

| C-S Bond Length (Å) | 1.70 - 1.75 |

| C-C Bond Length (Thiophene Ring, Å) | 1.37 - 1.45 |

| C-Br Bond Length (Å) | 1.85 - 1.90 |

| C=N Bond Length (Å) | 1.27 - 1.30 |

| N-O Bond Length (Å) | 1.40 - 1.45 |

| C-C-S Bond Angle (°) | 111 - 113 |

Note: These values are estimations based on computational data for other substituted thiophenes and oximes and would require specific calculations for confirmation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, with some contribution from the bromine atom. The LUMO is likely to be centered on the oxime moiety and the adjacent carbon atom of the thiophene ring. The presence of the electron-withdrawing bromo and oxime groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene. A smaller HOMO-LUMO gap generally suggests higher reactivity. chimicatechnoacta.ru

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity. biointerfaceresearch.com

Table 2: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors

| Property | Predicted Trend/Value | Significance |

|---|---|---|

| EHOMO | Relatively low (negative value) | Indicates electron-donating ability |

| ELUMO | Low (negative value) | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | Moderate to high | Tendency to attract electrons |

| Chemical Hardness (η) | Moderate | Resistance to change in electron distribution |

Note: The actual values would be dependent on the level of theory and basis set used in the DFT calculations.

Vibrational frequency analysis is a standard computational output that provides theoretical infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculated frequencies can then be compared with experimental spectroscopic data to confirm the molecular structure and the accuracy of the computational method. mdpi.com

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. Key vibrational modes would include:

Thiophene ring C-H, C-C, and C-S stretching vibrations.

C-Br stretching vibration.

C=N stretching of the oxime group.

N-O stretching of the oxime group.

O-H stretching of the oxime group.

Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation used in most calculations and the absence of solvent effects in gas-phase calculations. Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are calculated from the vibrational frequencies and other molecular parameters at a given temperature and pressure. researchgate.net

Knowledge of these thermodynamic properties is essential for understanding the stability of the molecule and for predicting the feasibility and spontaneity of chemical reactions. For instance, by calculating the Gibbs free energy of reactants and products, the equilibrium constant of a reaction can be determined.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. acs.org

For this compound, several types of reactions could be investigated using quantum chemical modeling. One example is the isomerization between the syn and anti forms of the oxime. A transition state for this isomerization could be located, and the energy barrier for the conversion could be calculated. This would provide information on the likelihood of interconversion between the two isomers under different conditions. mdpi.com

Another area of interest could be the reaction of the oxime with other reagents. For example, the Beckmann rearrangement is a classic reaction of oximes. Computational modeling could be used to elucidate the detailed mechanism of such a rearrangement for this compound, including the structures of intermediates and transition states along the reaction pathway.

By mapping the potential energy surface for a given reaction, a detailed understanding of the reaction mechanism can be achieved, which is often difficult to obtain through experimental methods alone.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Solvent Effects and Catalysis in Reaction Dynamics

Computational models, such as those employing Density Functional Theory (DFT), can be used to simulate the behavior of the oxime in various solvents. The choice of solvent can significantly influence the reaction pathways by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar solvents might favor reactions that involve charge separation in the transition state. The effect of a solvent is often modeled using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant.

In the context of catalysis, computational methods can elucidate the role of a catalyst in lowering the activation energy of a reaction. For example, in the formation or subsequent reactions of the oxime, a catalyst might facilitate proton transfer or coordinate with the reactants to promote a more favorable geometry for the reaction. Quantum mechanical calculations can map out the potential energy surface of the catalyzed reaction, identifying the lowest energy pathway. While specific catalytic reaction dynamics for this compound have not been detailed in the available literature, studies on other oximes and thiophene derivatives often investigate acid or base catalysis.

Conformational Analysis and Isomeric Stability Studies

Conformational analysis and the study of isomeric stability are fundamental to understanding the structure-activity relationships of this compound. These studies are typically carried out using computational methods like DFT.

The presence of the C=N double bond in the oxime functional group gives rise to (E) and (Z) isomers. Computational chemistry can be employed to determine the relative stabilities of these isomers. This is achieved by calculating the ground-state energies of the optimized geometries for each isomer. The isomer with the lower calculated energy is predicted to be the more stable. For example, a theoretical study on (E)-thiophene-2-carbaldehyde oxime (OXM) was conducted using DFT at the B3LYP/6-311G(d,p) level to investigate its electronic structure. rsc.org

The conformational landscape of this compound is also influenced by the rotation around the single bond connecting the thiophene ring and the oxime moiety. By performing a potential energy surface scan, where the dihedral angle of this bond is systematically varied, computational chemists can identify the most stable conformations (energy minima) and the rotational barriers (energy maxima).

The following table presents calculated quantum chemical parameters for the related compound, (E)-thiophene-2-carbaldehyde oxime (OXM), which can provide an indication of its electronic properties and reactivity, relevant to its stability. rsc.org

| Parameter | Value for (E)-thiophene-2-carbaldehyde oxime (OXM) |

| EHOMO (eV) | -6.23 |

| ELUMO (eV) | -1.12 |

| Energy gap (ΔE) (eV) | 5.11 |

| Electronegativity (χ) | 3.67 |

| Hardness (η) | 2.55 |

Data sourced from a DFT/B3LYP/6-311G(d,p) study on (E)-thiophene-2-carbaldehyde oxime. rsc.org

Molecular Dynamics Simulations (if applicable to broader context)

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. While specific MD simulations for this compound were not found, the methodology is widely applied to thiophene derivatives. mdpi.comrsc.orgnih.govresearchgate.net

Explore conformational flexibility: To understand how the molecule samples different shapes and orientations in solution.

Study solvation: To analyze the structure of the solvent around the oxime and the energetic contributions of solvation.

Investigate interactions with other molecules: For instance, if the oxime is being studied for a particular application, such as a corrosion inhibitor or a biologically active agent, MD simulations can model its interaction with surfaces or protein binding sites. nih.gov

These simulations provide a bridge between the static picture offered by quantum chemical calculations and the dynamic reality of chemical systems.

Future Research Directions and Emerging Trends for 4 Bromo 2 Thiophenecarbaldehyde Oxime

Development of Novel Catalytic Transformations for Sustainable Synthesis

The future synthesis of 4-Bromo-2-thiophenecarbaldehyde oxime and its derivatives is anticipated to be heavily influenced by the principles of green chemistry. rasayanjournal.co.innumberanalytics.com Research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable and efficient catalytic transformations. numberanalytics.comnih.gov

Key areas of development are expected to include:

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and energy consumption in the synthesis of heterocyclic compounds. rasayanjournal.co.in Future studies could explore microwave-assisted oximation of 4-Bromo-2-thiophenecarbaldehyde, potentially under solvent-free conditions, to enhance the efficiency and environmental friendliness of the process. nih.gov

Green Solvents: A shift from conventional organic solvents to more benign alternatives like water, ionic liquids, or deep eutectic solvents is a growing trend in the synthesis of sulfur-containing heterocycles. mdpi.comnumberanalytics.com Research into the synthesis of this compound in these green solvents could lead to more sustainable manufacturing processes. mdpi.com

Metal-Free Catalysis: To minimize metal toxicity and contamination, the development of metal-free catalytic systems is a significant goal. nih.gov Future synthetic routes for thiophene (B33073) derivatives, including the target oxime, are likely to explore organocatalysis or conditions that utilize elemental sulfur or other non-metallic sulfur sources. nih.govorganic-chemistry.org

Photocatalysis: Light-driven reactions offer a sustainable approach to chemical transformations. acs.org The development of photopromoted catalytic methods for the synthesis or modification of oximes represents a promising avenue for future research. acs.orgnsf.gov

Exploration of Bio-inspired and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel chemical transformations. The exploration of bio-inspired and biomimetic approaches for the synthesis and modification of this compound could unlock new functionalities and applications.

Emerging trends in this area include:

Enzymatic Transformations: Enzymes offer high selectivity and reactivity under mild conditions. nsf.gov Research into the use of enzymes, such as ene-reductases or hydrolases, for the modification of the oxime or thiophene moiety could lead to the synthesis of chiral derivatives or novel bioactive compounds. nsf.govrsc.orguni-graz.at For instance, the enzymatic reduction of the oxime group could provide a pathway to valuable amine intermediates. nih.gov

Chemoenzymatic Synthesis: Combining the advantages of chemical and enzymatic catalysis can lead to highly efficient and selective synthetic routes. rsc.org A future direction could involve a chemoenzymatic process where a lipase-catalyzed reaction generates a reactive intermediate that subsequently modifies the this compound scaffold. rsc.org

Biomimetic Catalysis: The design of synthetic catalysts that mimic the active sites of enzymes is a growing field. Research into biomimetic catalysts for the functionalization of the thiophene ring or transformation of the oxime group could provide novel and efficient synthetic methodologies.

Advanced Materials Science Applications as a Molecular Scaffold

The unique electronic and structural properties of the thiophene ring make it a valuable component in advanced materials. researchgate.net The addition of the oxime functionality provides a point for further polymerization or modification, opening up new possibilities in materials science. rsc.org

Future research in this domain may focus on:

Organic Electronics: Thiophene-based materials are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govresearchgate.net this compound could serve as a building block for novel semiconducting polymers or small molecules with tailored optoelectronic properties. thieme-connect.comacs.org

Dynamic and Self-Healing Polymers: The reversible nature of the oxime bond can be exploited to create dynamic and self-healing materials. rsc.orgresearchgate.net Polymers incorporating the this compound unit could exhibit stimuli-responsive behavior, allowing for the development of smart materials with applications in areas such as soft robotics and adaptive coatings. rsc.orgrsc.org

Fluorescent Materials and Sensors: Thiophene derivatives are known for their fluorescent properties. rsc.org By modifying the electronic structure of this compound, it may be possible to develop novel fluorescent probes for the detection of specific analytes or for use in bioimaging applications. rsc.org

Interdisciplinary Research Integrating Chemical Synthesis with Other Fields

The versatile structure of this compound makes it an ideal candidate for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine.

Potential areas for future collaboration include:

Medicinal Chemistry: Thiophene derivatives are considered "privileged pharmacophores" due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govrsc.orgontosight.ai Oximes are also a significant class of compounds in medicinal chemistry, with applications as antidotes and in antibiotics. nih.govmdpi.com The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new therapeutic agents. eprajournals.combohrium.com

Chemical Biology: The oxime linkage is a valuable tool for bioconjugation, allowing for the attachment of molecules to proteins, carbohydrates, or other biomolecules. nsf.gov this compound could be used as a linker to create novel probes for studying biological processes or for the development of targeted drug delivery systems. nih.gov

Agrochemicals: Heterocyclic compounds, including thiophenes, play an important role in the development of new pesticides and herbicides. eprajournals.com Future research could explore the potential of this compound and its derivatives as active ingredients in agrochemical formulations.

Computational Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry and in silico methods are becoming increasingly powerful tools in the design and discovery of new molecules with desired properties. researchgate.netresearchgate.net The application of these methods to this compound can accelerate the identification of promising derivatives for specific applications.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acgpubs.orgresearchgate.netresearchgate.net This can provide valuable insights for the design of new materials with specific optoelectronic characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. researchgate.net This can aid in the rational design of more potent and selective drug candidates. nih.gov

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding affinity and interaction of this compound derivatives with biological targets such as enzymes or receptors. nih.govrsc.org This can guide the development of new therapeutic agents with specific mechanisms of action.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-thiophenecarbaldehyde oxime, and how can reaction yields be optimized?

- Methodological Answer : A common synthetic route involves the condensation of 4-bromo-2-thiophenecarbaldehyde with hydroxylamine hydrochloride under reflux in a polar solvent (e.g., ethanol or methanol). Stoichiometric optimization (1:1.2 aldehyde:hydroxylamine ratio) and pH control (adjusted with sodium acetate) are critical for maximizing yields (typically 70–85%). Post-reaction purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . For photocyclization applications, intermediates like alkene derivatives of this oxime are synthesized via late-stage borylation, as demonstrated in helicene synthesis .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the oxime structure. Key signals include the imine proton (δ 8.2–8.5 ppm, singlet) and thiophene ring protons (δ 7.1–7.4 ppm). The aldehyde carbon (~190 ppm) is absent post-oxime formation .

- IR Spectroscopy : Stretching vibrations for the oxime group (N–O at ~930 cm) and C=N (1630–1650 cm) confirm functional group integrity .

- Mass Spectrometry : Molecular ion peaks (m/z 191.04 for [M]) and fragmentation patterns validate molecular weight and substituent positions .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol generation, employ respirators with organic vapor cartridges .

- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How does the oxime functional group influence reactivity in cross-coupling reactions or heterocyclic syntheses?

- Methodological Answer : The oxime group acts as a directing group in C–H activation reactions, enabling regioselective functionalization of the thiophene ring. For example, in palladium-catalyzed borylation, the oxime stabilizes intermediates via chelation, enhancing reaction efficiency. Computational studies (DFT) suggest that the oxime’s lone pair on nitrogen lowers activation barriers in cyclization steps .

Q. What are the challenges in isolating stereoisomers of this compound, and how can they be addressed?

- Methodological Answer :

- Isomer Separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC. GC-FTIR with multivariate curve resolution can distinguish E/Z isomers based on N–O stretching frequencies (E: ~930 cm; Z: ~960 cm) .

- Dynamic Interconversion : Low-temperature NMR (e.g., –40°C in CDCl) slows isomerization, allowing isolation via fractional crystallization .

Q. How can computational methods predict the behavior of this compound in novel reaction environments?

- Methodological Answer :

- Reaction Mechanism Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates in photocyclization pathways. Solvent effects (PCM models) refine energy profiles .

- Hydrogen-Bonding Analysis : Molecular dynamics simulations reveal how oxime-water complexes alter reaction kinetics, particularly in aqueous-phase reactions .

Data Contradictions and Research Gaps

- Toxicity Data : Limited toxicological studies exist for this compound. While phosgene oxime analogs show acute toxicity (AEGL-1: 0.17 mg/m³), extrapolation is unreliable due to structural differences .

- Scale-Up Challenges : Photocyclization steps (e.g., in helicene synthesis) require precise light intensity control to avoid byproducts, which is not well-documented in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products